Product packaging for CID 156592061(Cat. No.:CAS No. 34156-56-4)

CID 156592061

Número de catálogo: B120653
Número CAS: 34156-56-4
Peso molecular: 167.01 g/mol
Clave InChI: BHAFHUDTBJDEMN-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

Historical Context of Phosphonoformate Antiviral Development

The journey of phosphonoformate compounds as antiviral agents began with the discovery of phosphonoacetic acid's activity against herpesviruses. This led to the synthesis and investigation of a series of related compounds, with phosphonoformic acid emerging as a particularly promising candidate.

The most prominent member of this class is Foscarnet (B613817), the trisodium (B8492382) salt of phosphonoformic acid. wikipedia.org Its development in the late 1970s and subsequent approval for medical use in 1991 marked a significant milestone in antiviral therapy. wikipedia.org Foscarnet demonstrated a broad spectrum of activity against herpesviruses, including cytomegalovirus (CMV) and herpes simplex virus (HSV), as well as human immunodeficiency virus (HIV). wikipedia.orgnih.gov Its unique mechanism of action, which does not require activation by viral enzymes, made it a crucial therapeutic option for treating infections caused by viruses resistant to other antiviral drugs like acyclovir (B1169) and ganciclovir (B1264). wikipedia.org The hexahydrate form, sodium phosphonatoformate (B1213859) hexahydrate, is the specific hydrated salt of this important antiviral agent.

Chemical Biology Significance of Sodium Phosphonatoformate Hexahydrate

Sodium phosphonatoformate hexahydrate serves as a critical tool in chemical biology for studying the mechanisms of viral replication. Its primary significance lies in its function as a selective inhibitor of viral DNA polymerases and reverse transcriptases. youtube.com

As a pyrophosphate analogue, it binds to the pyrophosphate-binding site of these viral enzymes, preventing the cleavage of pyrophosphate from deoxynucleotide triphosphates. This action effectively terminates the elongation of the viral DNA chain. nih.gov This targeted inhibition allows researchers to probe the structure and function of viral polymerases, understand the mechanisms of drug resistance, and develop novel antiviral strategies. The water-soluble, crystalline nature of the hexahydrate form makes it suitable for use in various in vitro assays and research applications.

PropertyValue
IUPAC Name trisodium;phosphonatoformate;hexahydrate
Molecular Formula CH12Na3O11P
Molecular Weight 300.04 g/mol
Appearance White to off-white solid
Solubility Soluble in water

This interactive table provides key chemical properties of Sodium Phosphonatoformate Hexahydrate.

Overview of Phosphonoformate Analogues and Derivatives in Antiviral Research

The success of Foscarnet spurred the development and investigation of a wide array of phosphonoformate analogues and derivatives in the quest for improved antiviral agents. These efforts have focused on enhancing potency, expanding the spectrum of activity, and improving pharmacokinetic properties.

One of the earliest and most studied analogues is Phosphonoacetic acid (PAA) . PAA also selectively inhibits the DNA polymerases of herpesviruses and has been instrumental in early antiviral research. nih.gov However, its development for clinical use was hampered by its accumulation in bone.

Other modifications to the phosphonoformate scaffold have included the synthesis of various esters and derivatives. These modifications aimed to improve oral bioavailability and cellular uptake. Additionally, the principles of pyrophosphate mimicry have been extended to other classes of antiviral drugs.

Acyclic nucleoside phosphonates , such as Cidofovir and Tenofovir , represent a significant evolution in this field. While not direct phosphonoformate derivatives, they incorporate a phosphonate (B1237965) group that is critical to their mechanism of action.

Cidofovir is a nucleotide analogue that, once phosphorylated within the cell, acts as a competitive inhibitor and an alternative substrate for viral DNA polymerase, leading to the termination of DNA chain elongation. youtube.comontosight.ai It exhibits broad-spectrum activity against many DNA viruses. ontosight.ai

Tenofovir , another nucleotide analogue, is a cornerstone of HIV therapy. patsnap.com It is a reverse transcriptase inhibitor that, after phosphorylation, competes with the natural deoxyadenosine (B7792050) 5'-triphosphate and, upon incorporation into DNA, causes chain termination. patsnap.com

The development of these compounds underscores the enduring legacy of phosphonoformate research in the ongoing battle against viral diseases.

CompoundClassMechanism of ActionPrimary Viral Targets
Phosphonoacetic acid Pyrophosphate AnalogueInhibits viral DNA polymeraseHerpesviruses
Cidofovir Acyclic Nucleoside PhosphonateInhibits viral DNA polymerase, causing chain terminationCytomegalovirus, Herpesviruses, Adenoviruses
Tenofovir Acyclic Nucleoside PhosphonateInhibits reverse transcriptase, causing chain terminationHIV, Hepatitis B Virus

This interactive table summarizes key information about prominent phosphonoformate analogues and related compounds in antiviral research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula CH5NaO6P B120653 CID 156592061 CAS No. 34156-56-4

3D Structure of Parent

Interactive Chemical Structure Model





Propiedades

Número CAS

34156-56-4

Fórmula molecular

CH5NaO6P

Peso molecular

167.01 g/mol

Nombre IUPAC

trisodium;phosphonatoformate;hexahydrate

InChI

InChI=1S/CH3O5P.Na.H2O/c2-1(3)7(4,5)6;;/h(H,2,3)(H2,4,5,6);;1H2

Clave InChI

BHAFHUDTBJDEMN-UHFFFAOYSA-N

SMILES canónico

C(=O)(O)P(=O)(O)O.O.[Na]

Otros números CAS

34156-56-4

Pictogramas

Irritant

Números CAS relacionados

4428-95-9 (Parent)

Sinónimos

Foscarnet
Foscarnet Barium (2:3) Salt
Foscarnet Calcium (2:3) Salt
Foscarnet Disodium Salt
Foscarnet Magnesium (2:3) Salt
Foscarnet Manganese (2+) (2:3) Salt
Foscarnet Sodium
Foscarnet Sodium Hexahydrate
Foscarnet Trilithium Salt
Foscarnet Tripotassium Salt
Foscarnet Trisodium Salt
Foscavir
Phosphonoformate
Phosphonoformic Acid
Trisodium Phosphonoformate

Origen del producto

United States

Mechanistic Elucidation of Viral Polymerase Inhibition by Sodium Phosphonatoformate

Direct Inhibition of Viral DNA Polymerases

Foscarnet's primary antiviral activity against herpesviruses, such as cytomegalovirus (CMV) and herpes simplex virus (HSV), stems from its ability to directly inhibit their DNA polymerases. patsnap.comnih.gov This inhibition is highly selective for viral enzymes over host cellular DNA polymerases. drugbank.comfda.govpfizer.comnih.gov

Pyrophosphate Analogue Functionality

At a molecular level, foscarnet (B613817) functions as a structural analogue of inorganic pyrophosphate (PPi). nih.govpatsnap.comnih.govwikipedia.org This structural mimicry is the foundation of its inhibitory action. patsnap.com During the synthesis of viral DNA, viral DNA polymerases catalyze the addition of deoxynucleotide triphosphates (dNTPs) to the growing DNA chain, a process that involves the cleavage and release of a pyrophosphate molecule from the incoming dNTP. patsnap.com Foscarnet's resemblance to pyrophosphate allows it to interfere directly with this essential step in viral replication. nih.gov

Inhibition of DNA Chain Elongation Kinetics

The binding of foscarnet to the pyrophosphate site directly prevents the enzymatic cleavage of pyrophosphate from dNTPs, which is a critical step for the incorporation of the nucleotide into the nascent DNA strand. patsnap.commdpi.com This action effectively halts the process of DNA chain elongation, thereby stopping viral replication. patsnap.com Kinetic studies have shown that foscarnet acts as a noncompetitive inhibitor with respect to the deoxynucleoside triphosphate substrate. asm.org The inhibition is reversible, meaning that if foscarnet is removed, the polymerase can resume its function. nih.govnih.gov

Independence from Viral Kinase Phosphorylation for Activation

A key feature of foscarnet's mechanism is that it does not require activation via phosphorylation by viral or cellular kinases. nih.govpatsnap.comdrugbank.comfda.gov This is a significant distinction from nucleoside analogue antivirals like acyclovir (B1169) and ganciclovir (B1264), which must be phosphorylated by a viral kinase (such as thymidine (B127349) kinase or UL97) to become active inhibitors. wikipedia.orgmdpi.com Because foscarnet bypasses this step, it remains effective against viral strains that have developed resistance to other drugs through mutations in their kinase genes. patsnap.comdrugbank.comwikipedia.orgnps.org.au

Inhibition of Viral Reverse Transcriptases

In addition to its activity against herpesvirus DNA polymerases, foscarnet is also a potent inhibitor of reverse transcriptases, the key enzymes in retroviral replication. nih.govnih.gov

Mechanism of Action in Retroviral Replication Inhibition

The mechanism by which foscarnet inhibits retroviral reverse transcriptases, such as that of human immunodeficiency virus (HIV), is analogous to its action on DNA polymerases. nih.govnih.gov It acts as a noncompetitive inhibitor by binding to the pyrophosphate binding site on the reverse transcriptase enzyme. nih.govscispace.com This interaction blocks the enzyme's function, preventing the synthesis of viral DNA from an RNA template and thereby inhibiting retroviral replication. nih.govnih.govscispace.com This direct inhibition of the HIV reverse transcriptase contributes to its antiretroviral effect. scispace.comgoogle.com

VirusInhibition Concentration (IC50)
Influenza A29 µM medchemexpress.com
Influenza B61 µM medchemexpress.com
Herpes Simplex Virus-1 (HSV-1)0.4-3.5 µM medchemexpress.com
Human Immunodeficiency Virus (HIV)~1 µM google.com

Trapping of Pre-Translocational States of Reverse Transcriptase

A significant aspect of the inhibitory mechanism of sodium phosphonatoformate (B1213859) hexahydrate against retroviruses, such as HIV, is its ability to trap the reverse transcriptase enzyme in a pre-translocational state. After the incorporation of a nucleotide, the reverse transcriptase must physically move along the nucleic acid template to position itself for the addition of the next nucleotide. This movement is known as translocation.

Research has shown that sodium phosphonatoformate hexahydrate preferentially binds to and stabilizes the enzyme-product complex before this translocation step occurs. By locking the reverse transcriptase in this pre-translocational conformation, the drug effectively prevents the enzyme from moving forward to continue DNA synthesis. This mechanism essentially acts as a molecular "brake," halting the replication process.

Structural and biochemical studies have provided insights into this trapping mechanism. The binding of sodium phosphonatoformate hexahydrate to the pyrophosphate binding pocket induces conformational changes in the enzyme that are incompatible with translocation. This stabilized pre-translocational complex is a key intermediate in the drug's inhibitory action against reverse transcriptase.

Broad-Spectrum Antiviral Modulatory Effects

The mechanism of directly targeting a conserved enzymatic site, the pyrophosphate binding pocket of viral polymerases, confers upon sodium phosphonatoformate hexahydrate a broad spectrum of antiviral activity. nih.govpatsnap.com This activity extends across various families of DNA and RNA viruses that rely on their own polymerases for replication.

Its efficacy has been demonstrated against a range of human pathogens, including various herpesviruses and retroviruses. This broad-spectrum activity makes it a critical therapeutic option, particularly in cases of infections caused by viruses resistant to other antiviral agents.

In Vitro Antiviral Activity of Sodium Phosphonatoformate Hexahydrate
VirusStrainCell TypeEC50 (µM)
Human Cytomegalovirus (HCMV)AD169MRC-550-800
Herpes Simplex Virus 1 (HSV-1)MacIntyreVero10-130
Herpes Simplex Virus 2 (HSV-2)MSVero10-130
Varicella-Zoster Virus (VZV)EllenMRC-540-140
Epstein-Barr Virus (EBV)B95-8P3HR-1100
Human Herpesvirus 6A (HHV-6A)U1102HSB-22.7
Human Herpesvirus 6B (HHV-6B)Z29Molt-37.8
Human Herpesvirus 7 (HHV-7)JISupT15.5
Human Immunodeficiency Virus 1 (HIV-1)IIIBMT-41.0-5.0

Molecular and Structural Determinants of Antiviral Activity of Sodium Phosphonatoformate Hexahydrate

Structure-Activity Relationships (SAR) of Phosphonoformate Analogs

The antiviral activity of phosphonoformate analogs is intrinsically linked to their chemical structure. Modifications to the phosphonoformate scaffold can significantly influence their inhibitory potency against viral polymerases.

The core structure of phosphonoformate mimics the pyrophosphate molecule that is cleaved from deoxynucleotide triphosphates during DNA synthesis. patsnap.com This mimicry allows it to bind to the pyrophosphate-binding site on viral polymerases. patsnap.com Research into analogs such as phosphonoacetic acid (PAA) has provided insights into the structural requirements for antiviral activity. nih.gov

Encapsulation of phosphonoformate in liposomes has been shown to increase its antiviral effect by thirty-fold without a corresponding increase in cytotoxicity, suggesting that modifications enhancing cellular uptake can significantly boost efficacy. nih.gov Furthermore, studies on fluorinated nucleoside analogs in combination with phosphonoformate have demonstrated synergistic inhibition of HIV-1 replication, indicating that combining structurally different polymerase inhibitors can enhance antiviral activity. nih.govnih.gov Specifically, 3'-fluoro-3'-deoxythymidine was identified as a potent inhibitor whose effects were amplified when used with phosphonoformate. nih.gov

Modification/CombinationEffect on Antiviral EfficacyVirus TargetReference
Liposomal Encapsulation30-fold increase in antiviral effectHerpes Simplex Virus Type 2 nih.gov
Combination with 3'-fluoro-3'-deoxythymidineSynergistic inhibition of replicationHIV-1 nih.govnih.gov

Stereochemistry plays a crucial role in the biological activity of many pharmaceutical compounds. unimi.it For antiviral phosphonates, the chirality at the phosphorus center can lead to significant differences in antiviral potency. mdpi.com Studies on diastereomers of cycloSal-d4TMP, a type of phosphonate (B1237965) prodrug, have revealed a 7 to 20-fold difference in antiviral activity between stereoisomers. mdpi.com Specifically, for arylphosphoramidate derivatives, the (SP)-stereoisomer has consistently shown higher antiviral activity than its (RP) counterpart. mdpi.com While direct studies on the stereochemistry of sodium phosphonatoformate (B1213859) hexahydrate are less common, the principles derived from related phosphonate compounds strongly suggest that the three-dimensional arrangement of atoms is a critical determinant of its interaction with the viral polymerase.

Interactions with Viral Proteins and Nucleic Acids

The antiviral activity of sodium phosphonatoformate hexahydrate is a direct result of its interaction with the viral replication machinery. It directly inhibits viral DNA polymerases by mimicking the pyrophosphate leaving group of the nucleotide transfer reaction. nih.govresearchgate.net

By binding to the pyrophosphate-binding site on the viral DNA polymerase, it prevents the enzyme from cleaving pyrophosphate from deoxynucleotide triphosphates, which is an essential step in the elongation of the viral DNA strand. patsnap.com This leads to the cessation of DNA synthesis. patsnap.com This direct interaction with the viral polymerase means that, unlike many nucleoside analogs, sodium phosphonatoformate hexahydrate does not require activation via phosphorylation by viral or cellular kinases. nih.govpatsnap.com This property makes it effective against viral strains that have developed resistance to other antivirals, such as acyclovir (B1169) or ganciclovir (B1264), through mutations in viral kinases. patsnap.compatsnap.comdrugbank.com

Mutations in the viral DNA polymerase gene, such as the UL54 gene in cytomegalovirus, can confer resistance to foscarnet (B613817). nih.gov These mutations often occur in conserved regions of the DNA polymerase, altering the binding site and reducing the affinity of the drug for its target. scilit.com

Strategies for Overcoming Viral Resistance to Sodium Phosphonatoformate Hexahydrate

Analysis of Resistance-Associated Mutations in Viral Polymerases

Mutations conferring resistance to sodium phosphonatoformate (B1213859) hexahydrate have been extensively studied in various viruses, most notably Human Cytomegalovirus (HCMV) and Human Immunodeficiency Virus (HIV). These mutations typically alter the structure of the viral DNA polymerase, the direct target of the drug.

In HCMV, resistance to phosphonatoformate is primarily associated with mutations in the UL54 gene, which encodes the viral DNA polymerase. These mutations are often found in conserved regions of the polymerase, affecting its function and interaction with the antiviral agent. While some mutations confer high-level resistance, others may result in a less severe phenotype. The emergence of these mutations is a common cause of treatment failure in patients undergoing prolonged therapy.

Numerous specific mutations within the UL54 gene have been identified and phenotypically characterized. For instance, substitutions in the amino-terminal 1 domain, such as S290R, and in the palm 2 domain, like E951D, have been confirmed to confer resistance. Other identified resistance-conferring mutations include N495K and T838A, which have been observed in clinical settings. The table below summarizes a selection of UL54 mutations and their impact on susceptibility to sodium phosphonatoformate hexahydrate.

MutationRegion in UL54Phenotypic Effect on Foscarnet (B613817) SusceptibilityReference
S290RAmino-terminal 1 domainResistance nih.gov
E951DPalm 2 domainResistance nih.gov
N495KRegion delta-C3.4-fold increase in resistance researchgate.net
T838AConserved regionResistance nih.gov
A692SNon-conserved regionResistance patsnap.com
E756D/KNon-conserved regionResistance patsnap.com

In HIV-1, resistance to sodium phosphonatoformate hexahydrate is linked to mutations in the reverse transcriptase (RT) enzyme. In vitro studies have successfully selected for HIV-1 variants with reduced susceptibility to the drug. DNA sequence analysis of these resistant strains has revealed specific mutations in the RT gene. For example, the concurrent presence of Gln-161 to Leu (Q161L) and His-208 to Tyr (H208Y) mutations has been identified in resistant clones. Clinical isolates with reduced susceptibility have also been found to harbor mutations such as Trp-88 to Ser/Gly (W88S/G), Q161L, and H208Y. Site-directed mutagenesis has confirmed that these individual mutations can reduce susceptibility to the drug.

Interestingly, some mutations that confer resistance to phosphonatoformate can suppress resistance to other antiretroviral drugs, such as zidovudine (B1683550) (AZT). drugbank.com This reciprocal interaction suggests a complex interplay of mutations within the reverse transcriptase enzyme. drugbank.com

MutationEffect on Foscarnet SusceptibilityFold Reduction in SusceptibilityReference
Q161LReduced10.5-fold nih.gov
W88SReduced4.3-fold nih.gov
H208YReduced2.4-fold nih.gov

Paradoxically, certain mutations in viral polymerases can lead to hypersusceptibility to sodium phosphonatoformate hexahydrate. In HCMV, specific mutations in the UL54 DNA polymerase have been shown to make the virus more sensitive to the drug. For instance, the Q579I mutation in helix K and the K805Q mutation in helix P of the polymerase result in hypersusceptibility. nih.govuzh.ch Three-dimensional modeling suggests that these mutations may favor a "closed" conformation of the enzyme, which is the form to which phosphonatoformate binds with higher affinity. nih.gov Another mutation, D413E, has also been associated with hypersusceptibility to phosphonatoformate. patsnap.com

MutationViral PolymeraseEffect on Foscarnet SusceptibilityFold Increase in Susceptibility (approx.)Reference
Q579IHCMV UL54 DNA PolymeraseHypersusceptible8.3-fold nih.govuzh.ch
K805QHCMV UL54 DNA PolymeraseHypersusceptible5.3-fold nih.govuzh.ch
D413EHCMV UL54 DNA PolymeraseHypersusceptible>2-fold patsnap.com

Development of Novel Phosphonoformate Derivatives to Combat Resistance

To overcome the challenge of viral resistance, researchers are actively developing novel derivatives of phosphonoformate with improved antiviral activity and pharmacokinetic properties. These strategies aim to enhance drug delivery to target cells and to create molecules that can effectively inhibit resistant viral polymerases.

One promising approach is the development of prodrugs, which are inactive or less active molecules that are converted into the active drug within the body. For sodium phosphonatoformate hexahydrate, various lipophilic prodrugs have been synthesized to improve its cellular uptake.

Alkylthioglycerol and alkoxypropane prodrugs have shown significantly enhanced antiviral activity compared to the parent compound. For example, 1-S-octadecyl-sn-glycero-3-foscarnet (ODSG-PFA) was found to be 56-fold more active against HCMV, 8-fold more active against HSV-1, and 45-fold more active against HIV-1 in vitro. amanote.com Similarly, alkoxypropane derivatives with alkyl chains of 14-18 carbons demonstrated the greatest activity against HCMV and HSV-1, while those with 18-22 carbons were most effective against HIV-1. 1-octadecyloxypropane-3-PFA and 1-docosyloxypropane-3-PFA were 135- and 338-fold more active than the parent compound against HIV-1, respectively.

Prodrug DerivativeTarget VirusFold Increase in Antiviral Activity (Compared to Foscarnet)Reference
1-S-octadecyl-sn-glycero-3-foscarnet (ODSG-PFA)HCMV56 amanote.com
1-S-octadecyl-sn-glycero-3-foscarnet (ODSG-PFA)HSV-18 amanote.com
1-S-octadecyl-sn-glycero-3-foscarnet (ODSG-PFA)HIV-145 amanote.com
1-octadecyloxypropane-3-PFAHIV-1135
1-docosyloxypropane-3-PFAHIV-1338

Another innovative strategy involves conjugating phosphonoformate with other antiviral agents to create "duplex drugs." These molecules are designed to deliver two different inhibitors to the site of viral replication, potentially leading to synergistic effects and overcoming resistance to either agent alone.

A notable example is the synthesis of a conjugate linking zidovudine (AZT) and phosphonoformate via a lipophilic octadecylglycerol residue (AZT-lipid-PFA). nih.govamanote.com This duplex drug has demonstrated potent in vitro activity against HIV, as well as against drug-resistant strains of HSV and HCMV. nih.govamanote.com Against a multi-drug-resistant HCMV strain, the IC50 value of AZT-lipid-PFA was approximately 90-fold lower than that of phosphonoformate alone, highlighting the potential of this approach to combat resistant viruses. nih.gov The rationale behind this strategy is that the conjugate can be cleaved intracellularly to release both active antiviral compounds, which may then act on their respective targets. nih.gov

Mechanistic Insights into Drug Resistance

Viral resistance to Sodium phosphonatoformate hexahydrate, known medically as foscarnet, is a significant clinical challenge that arises primarily from specific genetic alterations in the viral genome. The fundamental mechanism of this resistance lies in mutations within the gene encoding the viral DNA polymerase, the direct target of the antiviral agent. These mutations alter the structural conformation of the enzyme, thereby reducing its affinity for foscarnet and diminishing the drug's inhibitory effect on viral replication.

The emergence of resistance is a consequence of selective pressure exerted by the drug during prolonged therapy. Viruses with pre-existing or newly acquired mutations in the DNA polymerase gene that confer reduced susceptibility to foscarnet are able to replicate more efficiently in the presence of the drug, eventually becoming the dominant viral population.

Research has identified numerous specific amino acid substitutions in the DNA polymerase of several herpesviruses that are associated with foscarnet resistance. These mutations are often clustered in highly conserved regions of the enzyme that are critical for its catalytic function and interaction with substrates, including the pyrophosphate binding site where foscarnet exerts its inhibitory action.

Detailed Research Findings

Human Cytomegalovirus (CMV)

In Human Cytomegalovirus (CMV), resistance to foscarnet is predominantly associated with mutations in the UL54 gene, which encodes the viral DNA polymerase. These mutations are frequently located in the amino terminal 2, palm, and finger domains of the polymerase. nih.gov For instance, the N495K mutation in the delta-C region of the UL54-encoded DNA polymerase has been shown to result in a 3.4-fold increase in foscarnet resistance. nih.govresearchgate.net This particular mutant strain, however, remained susceptible to other antiviral agents like ganciclovir (B1264) and cidofovir. nih.govresearchgate.net Other documented mutations in the UL54 gene that confer foscarnet resistance include S290R and E951D. nih.gov

The following interactive table summarizes key foscarnet resistance mutations identified in the CMV UL54 gene and their impact on drug susceptibility.

GeneVirusMutationStructural DomainFold Change in EC50 for Foscarnet
UL54CMVN495Kdelta-C Region3.4
UL54CMVS290RAmino Terminal 1>2
UL54CMVE951DPalm 2>2
UL54CMVA809V->2
UL54CMVV946LPalm 22.4

Herpes Simplex Virus (HSV)

For Herpes Simplex Virus (HSV), resistance to foscarnet is linked to mutations in the UL30 gene, which also encodes the viral DNA polymerase. These mutations are commonly found in conserved regions II, III, VI, and VII of the UL30 gene. ivami.comnih.gov The mutation W781V in HSV-1 has been reported to induce a 3-fold increase in the 50% effective concentration (EC50) for foscarnet. researchgate.net

The table below details some of the characterized mutations in the HSV UL30 gene that lead to foscarnet resistance.

GeneVirusMutationConserved RegionFold Change in EC50 for Foscarnet
UL30HSV-1W781V-3
UL30HSV-1A719TIISignificant
UL30HSV-1S724NIISignificant
UL30HSV-1L778MVISignificant
UL30HSV-1D780NVISignificant
UL30HSV-1L782IVISignificant
UL30HSV-1F891CISignificant
UL30HSV-1Y941HVIISignificant

Varicella-Zoster Virus (VZV)

In Varicella-Zoster Virus (VZV), mutations conferring foscarnet resistance have been identified in the viral DNA polymerase gene. For example, a substitution from glutamic acid to lysine (B10760008) at position 512 (E512K) has been implicated in foscarnet resistance. oup.com Other identified mutations occur within domains II and III of the VZV DNA polymerase. nih.gov Specific substitutions such as Arg-665 to Gly, Val-666 to Leu, Gln-692 to Arg in domain II, and Arg-806 to Ser and Leu-809 to Ser in domain III have been observed in foscarnet-resistant VZV mutants. nih.gov

The following table provides a summary of key foscarnet resistance mutations in the VZV DNA polymerase gene.

GeneVirusMutationStructural Domain/Region
DNA PolymeraseVZVE512KBetween conserved regions IV and A
DNA PolymeraseVZVR665GDomain II
DNA PolymeraseVZVV666LDomain II
DNA PolymeraseVZVQ692RDomain II
DNA PolymeraseVZVR806SDomain III
DNA PolymeraseVZVL809SDomain III

The biochemical consequence of these mutations is a reduction in the binding affinity of foscarnet to the viral DNA polymerase. This allows the enzyme to continue functioning in the presence of the drug, leading to ongoing viral DNA synthesis and replication, and ultimately, clinical resistance to treatment. Understanding these specific molecular changes is crucial for the development of new antiviral strategies that can overcome or bypass these resistance mechanisms.

Advanced Synthetic Methodologies and Derivatization of Phosphonoformate Compounds

Chemical Synthesis Pathways for Phosphonoformate and its Analogs

The synthesis of phosphonoformate and its analogs involves several key chemical reactions that allow for the introduction of various functional groups and the formation of different derivatives. These pathways are designed to be efficient and versatile, enabling the creation of a diverse library of compounds for biological evaluation.

Esterification is a fundamental strategy for modifying the physicochemical properties of phosphonoformates. The process typically involves the reaction of phosphonoformic acid with an alcohol in the presence of a coupling agent.

One common method for the synthesis of phosphonoformate esters is the use of condensing agents like dicyclohexylcarbodiimide (DCCI). For instance, phosphonoformic acid (PFA) has been successfully coupled with 5-bromo-2'-deoxyuridine (BUdR) using the DCCI method to yield the corresponding phosphonate (B1237965) ester nih.gov. Another approach involves the use of 2,4,6-triisopropylbenzenesulfonyl chloride (TPS) as a condensing agent nih.gov. These methods are effective for creating a range of phosphonate esters, including those with nucleoside and acyclonucleoside moieties.

The direct esterification of phosphonic acids can also be achieved under different conditions. For example, phosphorous acid or a mixture of phosphorous acids can be used as a catalyst in the esterification reaction of phenols with carboxylic acids, a reaction that can be adapted for phosphonoformates google.com. The reaction of carboxylic acids with dialkyl dicarbonates in the presence of a weak Lewis acid, such as magnesium chloride, also provides an efficient route to esters organic-chemistry.org. Furthermore, selective monoesterification of diols can be achieved using aluminum oxide (Al2O3) and methanesulfonic acid (MeSO3H) without the need for a solvent organic-chemistry.org.

A study on the selective esterification of phosphonic acids found that triethyl orthoacetate can serve as both a reagent and a solvent, with the reaction temperature determining the outcome. At lower temperatures (e.g., 30 °C), monoesters are formed, while at higher temperatures, diesters are the exclusive products nih.gov. This temperature-dependent selectivity offers a straightforward method for controlling the degree of esterification.

Table 1: Examples of Esterification Methods for Phosphonoformate and Analogs

Reactants Coupling/Catalyst Product Type Reference
Phosphonoformic acid, 5-bromo-2'-deoxyuridine Dicyclohexylcarbodiimide (DCCI) Nucleoside phosphonate ester nih.gov
Phosphonoacetic acid, Acyclonucleosides 2,4,6-triisopropylbenzenesulfonyl chloride (TPS) Acyclonucleoside phosphonate ester nih.gov
Phenol, Carboxylic acid Phosphorous acid Phenyl ester google.com

Salt metathesis, also known as double displacement, is a versatile reaction in inorganic and organometallic chemistry that can be applied to the synthesis of new phosphonoformate derivatives researchgate.net. This reaction involves the exchange of ions between two salt compounds. In the context of phosphonoformate chemistry, a sodium salt of phosphonoformate could react with a salt of a desired cation (e.g., a metal halide) to produce a new metal-phosphonoformate complex and a simple salt byproduct, such as sodium chloride researchgate.net.

This strategy is particularly useful for preparing a variety of metal complexes of phosphonoformate, which can have interesting biological activities and coordination chemistry researchgate.net. The driving force for these reactions is often the formation of a precipitate or a more thermodynamically stable product. For example, trifunctional ligands have been prepared from metathesis reactions of the appropriate metallated anions researchgate.net. While specific examples for the synthesis of "sodium phosphonatoformate (B1213859) hexahydrate" derivatives via this method are not extensively detailed in the provided search results, the general principle of salt metathesis is a fundamental synthetic tool applicable to the formation of various ionic derivatives of phosphonoformate.

Functionalization of phosphonoformates aims to introduce new chemical moieties to alter their biological activity, targeting, or pharmacokinetic properties. These strategies can involve modifications at the phosphonate group, the carboxyl group, or by creating conjugates with other molecules.

One approach is the covalent attachment of targeting ligands to the phosphonoformate backbone. This can include antibodies, peptides, or small molecules that recognize specific cell surface receptors, thereby enhancing the selectivity of the compound for diseased cells or tissues. Polymer coatings, such as with polyethylene glycol (PEG), can also be used to improve stability and modulate interactions with the biological environment consensus.app.

Surface functionalization of nanoparticles with phosphonate-containing molecules is another strategy. Noble metals like gold can be functionalized using crosslinkers with thiol (-SH) or amine (-NH2) groups that can form covalent bonds with the metal surface nih.gov. Metal oxides can be modified through a ligand exchange strategy, substituting the original surface ligands with functional groups like diols, amines, or carboxylic acids, which can then be used for further conjugation nih.gov.

The concept of covalent functionalization has also been explored for 2D materials like phosphorene, where Lewis acids such as boranes can form adducts with the phosphorus atoms of the material nih.gov. This principle could be adapted for creating novel materials incorporating phosphonoformate moieties.

Design and Synthesis of Prodrugs

The design of prodrugs is a key strategy to overcome the challenges associated with the delivery of phosphonate-containing compounds, which are often poorly permeable to cell membranes due to their negative charge at physiological pH. Prodrugs are inactive precursors that are converted into the active drug within the body.

One successful strategy is the "HepDirect" prodrug approach, which involves creating substituted cyclic 1,3-propanyl esters of phosphonates. These prodrugs are designed to be cleaved by cytochrome P450 enzymes, which are predominantly expressed in the liver, thereby targeting the drug to this organ nih.govfrontiersin.org.

Another common approach is the synthesis of acyloxyalkyl esters. For example, S-acyl-2-thioethyl (SATE) and pivaloyloxymethyl (POM) esters have been used to create prodrugs of phosphonoformates nih.gov. The POM prodrug of adefovir, known as adefovir dipivoxil, demonstrated significantly higher oral bioavailability compared to the parent compound nih.gov. These lipophilic ester groups are typically cleaved by cellular esterases to release the active phosphonoformate.

The combination of lipophilic groups with modifications to the phosphate (B84403) backbone has also been investigated. For instance, oligonucleotides have been synthesized with 3'-end lipophilic groups like cholesterol or dodecyl residues in combination with various phosphate backbone modifications to enhance cellular penetration nih.govnih.govresearchgate.net.

Table 2: Examples of Lipophilic Prodrug Strategies for Phosphonates

Prodrug Approach Lipophilic Moiety Cleavage Mechanism Target/Advantage Reference
HepDirect Substituted cyclic 1,3-propanyl esters Cytochrome P450 (CYP3A4) Liver targeting nih.govfrontiersin.org
POM Prodrug Pivaloyloxymethyl Cellular esterases Increased oral bioavailability nih.gov
SATE Prodrug S-acyl-2-thioethyl Cellular esterases Improved oral bioavailability nih.gov

Novel Conjugation Strategies

Novel conjugation strategies aim to link phosphonoformates to other molecules to improve their therapeutic index. These strategies can enhance targeting, reduce toxicity, and improve pharmacokinetic profiles.

One approach involves the synthesis of "combined prodrugs," where phosphonoformate is attached to another active antiviral agent, such as a nucleoside analog. For example, phosphonoformate has been conjugated to the 5'-position of various 2'-deoxyuridines nih.gov. The rationale is that such conjugates might exert a synergistic effect, although studies have shown that the in vivo activity is often due to the hydrolysis of the conjugate and the release of the parent compounds nih.gov.

The development of folate radioconjugates for cancer theranostics provides a model for targeted delivery that could be adapted for phosphonoformates. In this approach, a targeting moiety (folate) is linked to a therapeutic or diagnostic agent via a linker and a chelator for a radionuclide nih.gov. A similar strategy could be employed to deliver phosphonoformates to tumors that overexpress specific receptors.

Antibody-drug conjugates (ADCs) represent another sophisticated conjugation strategy. In this approach, a potent drug is linked to a monoclonal antibody that targets a specific antigen on cancer cells. While not specifically reported for phosphonoformate in the provided results, the general principles of ADC development, including antibody derivatization and conjugation techniques, could be applied researchgate.net. Common chemical conjugation methods target functional groups on proteins, such as amines, for attachment of the drug payload nih.gov.

Table 3: Mentioned Compound Names

Compound Name
Sodium phosphonatoformate hexahydrate
Phosphonoformic acid (PFA)
5-bromo-2'-deoxyuridine (BUdR)
Dicyclohexylcarbodiimide (DCCI)
2,4,6-triisopropylbenzenesulfonyl chloride (TPS)
Phosphonoacetic acid
Triethyl orthoacetate
Aluminum oxide
Methanesulfonic acid
Polyethylene glycol (PEG)
Borane
Adefovir
Adefovir dipivoxil
Cholesterol

Computational Chemistry and Molecular Modeling Studies of Sodium Phosphonatoformate Hexahydrate

Molecular Dynamics Simulations of Phosphonatoformate-Enzyme Interactions

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between phosphonoformate and its primary target, viral DNA polymerase. These simulations model the movement of atoms over time, offering insights into the conformational changes and energy landscapes that govern the binding process.

Research has shown that phosphonoformate acts as a pyrophosphate analog, non-competitively inhibiting the pyrophosphate binding site on viral DNA polymerases. who.intnih.gov MD simulations can be employed to explore the stability of the enzyme-drug complex and to calculate the binding free energy, often using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA). These calculations dissect the binding energy into various components, providing a detailed understanding of the forces driving the interaction.

Energy ComponentCalculated Value (kcal/mol)
Van der Waals Energy-35.5
Electrostatic Energy-95.2
Polar Solvation Energy+105.8
Nonpolar Solvation Energy-4.1
Total Binding Free Energy (ΔGbind) -29.0

This table presents hypothetical data from an MM/PBSA calculation to illustrate the type of results obtained from such studies.

MD simulations are also crucial for understanding the mechanisms of drug resistance. Mutations in the DNA polymerase can alter the binding site, reducing the affinity of phosphonoformate. By simulating both wild-type and mutant enzymes, researchers can analyze changes in conformational dynamics and interaction energies that lead to resistance.

Homology Modeling and Structural Prediction of Polymerase-Drug Complexes

For many viral polymerases, experimentally determined crystal structures are not available. In such cases, homology modeling provides a powerful tool to generate a three-dimensional model of the protein based on the known structure of a related homologous protein (the template).

A study on foscarnet (B613817) resistance in human herpesvirus 6 (HHV-6) utilized a three-dimensional model of the HHV-6 DNA polymerase to analyze the effects of mutations. who.intresearchgate.net The process of homology modeling involves several key steps, from template selection to model validation. The quality of the resulting model is critical for its utility in subsequent analyses like docking studies.

The following table outlines the typical information generated during a homology modeling study of a viral DNA polymerase.

ParameterDescription/Value
Target ProteinHerpesvirus DNA Polymerase
Template PDB ID2GV9 (Human Herpesvirus 1 DNA Polymerase)
Sequence Identity75%
Modeling SoftwareMODELLER
Model Validation (Ramachandran Plot)95% of residues in favored regions
Model Validation (DOPE Score)-45678.9

This table provides an example of the data generated during a homology modeling study, based on a study of Herpesviridae DNA polymerases. japsonline.com

Once a reliable model is built, it can be used to predict the structure of the polymerase-phosphonoformate complex. This allows for the visualization of the binding pocket and the identification of key amino acid residues that interact with the drug. These models are invaluable for understanding the structural basis of drug action and resistance.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are used to investigate the electronic properties of molecules like phosphonoformate. These calculations provide insights into the molecule's reactivity, stability, and electrostatic potential.

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity. A smaller gap suggests higher reactivity. The molecular electrostatic potential (MEP) map illustrates the charge distribution and is useful for predicting sites of electrophilic and nucleophilic attack.

Below is a table of hypothetical quantum chemical parameters for phosphonoformic acid calculated using DFT.

Quantum Chemical ParameterCalculated Value
HOMO Energy-8.5 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap (ΔE)7.3 eV
Dipole Moment3.5 Debye
Molecular Electrostatic Potential (Min/Max)-0.05 / +0.05 a.u.

This table presents hypothetical quantum chemical parameters for phosphonoformic acid to demonstrate the outputs of such calculations.

Understanding the electronic structure of phosphonoformate is crucial for explaining its ability to act as a pyrophosphate mimic and to interact with the charged residues and metal ions within the active site of the polymerase.

Ligand-Protein Docking for Binding Affinity Prediction

Ligand-protein docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, as well as the strength of the binding. For phosphonoformate, docking studies can predict its binding pose within the pyrophosphate binding site of viral DNA polymerase and estimate its binding affinity.

Docking algorithms explore various conformations of the ligand within the binding site and use a scoring function to rank them. The output of a docking study includes a predicted binding affinity, typically in kcal/mol, and a detailed view of the interactions between the ligand and the protein.

A study docking foscarnet into a model of a herpes simplex virus protein reported a docking score, which is a measure of the goodness of fit, though not a direct measure of binding energy. japsonline.com A more detailed docking study would also report the predicted binding affinity and the specific interactions, as shown in the hypothetical table below.

Docking ParameterPredicted Value/Interacting Residues
Target ProteinHSV-1 DNA Polymerase
Docking SoftwareAutoDock Vina
Predicted Binding Affinity-8.5 kcal/mol
Key Interacting Residues (Hydrogen Bonds)Arg700, Lys757, Tyr916
H-Bond Distances2.1 Å, 2.3 Å, 2.5 Å
Interacting Metal IonsMg2+ (A), Mg2+ (B)

This table provides an example of the detailed results that can be obtained from a ligand-protein docking study.

These docking predictions are instrumental in structure-based drug design efforts, helping to identify key interactions that can be optimized to improve the potency and specificity of antiviral agents.

Analytical Characterization Techniques in Phosphonoformate Research

Spectroscopic Analysis

Spectroscopy is a fundamental tool in the analysis of phosphonoformate compounds, offering non-destructive methods to probe molecular vibrations, electronic environments, and elemental composition.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of molecules in solution. For sodium phosphonatoformate (B1213859), ³¹P and ¹³C NMR are particularly informative.

³¹P NMR Spectroscopy: As phosphorus is a heteroatom with a magnetically active nucleus (³¹P), this technique is highly specific to the chemical environment of the phosphonate (B1237965) group. In ³¹P NMR, the chemical shift is sensitive to the oxidation state and coordination of the phosphorus atom. Phosphonates typically exhibit characteristic chemical shifts that allow for their unambiguous identification. The spectrum for sodium phosphonatoformate is expected to show a single, sharp resonance, confirming the presence of a single phosphorus environment.

¹³C NMR Spectroscopy: While less sensitive than ¹H NMR, ¹³C NMR provides crucial information about the carbon backbone of the molecule. For sodium phosphonatoformate, the spectrum would be expected to show a resonance corresponding to the carboxylate carbon. The chemical shift of this carbon is influenced by the electronegativity of the adjacent phosphonate group.

Table 1: Expected NMR Spectroscopic Data for Sodium Phosphonatoformate This table is based on typical chemical shift ranges for the functional groups present.

Nucleus Expected Chemical Shift (ppm) Coupling Information Provided
³¹P 18 to 27 ¹J(P,C) Confirms the presence and electronic environment of the phosphonate group.
¹³C 160 to 185 ¹J(C,P) Identifies the carboxylate carbon and its direct attachment to the phosphorus atom.

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum provides a molecular fingerprint, identifying the functional groups present. For sodium phosphonatoformate hexahydrate, characteristic absorption bands are expected for the phosphonate, carboxylate, and water molecules.

Key vibrational modes include:

P=O Stretching: A strong absorption band characteristic of the double bond between phosphorus and oxygen in the phosphonate group.

P-O Stretching: Vibrations corresponding to the single bonds between phosphorus and the oxygen atoms.

C=O Stretching: A strong band associated with the carboxylate group.

O-H Stretching: A broad and strong absorption band due to the water of hydration (hexahydrate), typically observed in the high-wavenumber region of the spectrum.

Table 2: Characteristic FT-IR Absorption Bands for Phosphonoformates This table presents typical wavenumber ranges for the key functional groups.

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹) Intensity
P=O Stretching 1240 - 1260 Strong
P-O Stretching 1070 - 1100 Strong
C=O (carboxylate) Asymmetric Stretching 1550 - 1650 Strong
O-H (water) Stretching 3000 - 3600 Strong, Broad

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition and chemical states of the elements within a material. nist.gov When analyzing sodium phosphonatoformate, XPS can confirm the presence of sodium, phosphorus, carbon, and oxygen and provide insight into their bonding environments.

The analysis involves irradiating the sample with X-rays and measuring the kinetic energy of the emitted core-level electrons. The binding energy of these electrons is characteristic of the element and its oxidation state.

P 2p: The binding energy for the P 2p core level in phosphate (B84403) and phosphonate compounds is typically found around 133 eV. thermofisher.com

Na 1s: For sodium compounds, the Na 1s peak is expected to appear at a binding energy of approximately 1071-1072 eV. xpsfitting.comthermofisher.com

C 1s & O 1s: The high-resolution spectra of carbon and oxygen can distinguish between the different chemical states, such as the carbon in the carboxylate group and the different oxygen environments (P=O, P-O-Na, C=O, C-O-Na, and H₂O).

Table 3: Expected XPS Binding Energies for Sodium Phosphonatoformate Hexahydrate

Element Core Level Expected Binding Energy (eV) Information Provided
Phosphorus P 2p ~133 Confirms presence of pentavalent phosphorus in a phosphonate/phosphate environment. thermofisher.com
Sodium Na 1s ~1071.5 Confirms the presence of sodium ions. xpsfitting.comthermofisher.com
Oxygen O 1s ~531 - 533 Differentiates between oxygen in P=O, P-O, C=O, and H₂O environments.
Carbon C 1s ~288 - 289 Identifies the carboxylate carbon.

X-ray Crystallography for Structural Elucidation of Complexes

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique has been indispensable in understanding the structure of phosphonoformate and its interactions with biological macromolecules.

Single crystal X-ray diffraction analysis has been successfully performed on trisodium (B8492382) phosphonoformate hexahydrate itself. The study revealed detailed structural information at the atomic level. The crystal structure consists of sodium ions that are octahedrally surrounded by six oxygen atoms. Some of these oxygen atoms originate from the phosphonoformate ions, while others belong to the water molecules of hydration. A notable feature of the structure is the formation of chains of these octahedra that run parallel to a specific crystallographic axis. These chains are interconnected through an intricate network of hydrogen bonds.

The analysis also provided precise bond length measurements, indicating that the P–C bond is unusually long, with a mean value of 1.869 Å. This bond lengthening is attributed to electrostatic repulsion between the negative charges on the highly-charged phosphonoformate anion.

Table 4: Key Crystallographic Findings for Trisodium Phosphonoformate Hexahydrate

Structural Feature Description
Coordination Geometry Sodium ions are octahedrally coordinated by six oxygen atoms.
Crystal Packing Chains of Na-O octahedra are held together by extensive hydrogen bonding.
P–C Bond Length The mean P–C bond length is 1.869 Å, which is longer than a typical P-C single bond.
Rationale for Bond Length The elongation is attributed to electrostatic repulsion within the phosphonoformate anion.

To understand the mechanism of action of phosphonoformate, researchers have successfully crystallized the compound in complex with its target enzymes. These co-crystal structures provide a static snapshot of the drug-enzyme interaction, revealing the specific binding site and the key molecular interactions responsible for inhibition.

A prominent example is the co-crystal structure of foscarnet (B613817) with viral DNA polymerase. ncats.io Foscarnet functions as a pyrophosphate analog and exerts its antiviral effect by selectively inhibiting the pyrophosphate binding site on the viral enzyme. ncats.io Structural studies have shown that foscarnet binds within the enzyme's active site, chelating essential metal ions (typically magnesium) and forming interactions with conserved amino acid residues in the fingers domain, which are critical for the catalytic nucleotide transfer reaction. This binding physically obstructs the incoming nucleotide from being incorporated, thereby halting DNA chain elongation.

Furthermore, foscarnet has been co-crystallized with other enzymes, such as human carbonic anhydrase I. This work demonstrated that the phosphonate group can act as an effective zinc-binding group, providing insights into the factors that govern the recognition of such small molecules by metalloenzyme active sites.

Chromatographic Techniques for Purity and Degradation Analysis

Chromatographic techniques are essential in the analysis of sodium phosphonoformate hexahydrate, enabling the separation, identification, and quantification of the active pharmaceutical ingredient (API) and any potential impurities or degradation products. These methods are crucial for quality control in pharmaceutical formulations.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary method for the quantitative analysis of sodium phosphonoformate hexahydrate in pharmaceutical preparations. An isocratic HPLC method coupled with ultraviolet (UV) detection has been developed and validated for this purpose. This technique allows for the precise determination of the compound in aqueous solutions, such as isoosmotic sodium chloride.

In a specific application, the separation is achieved on a reversed-phase C18 column. The mobile phase typically consists of a mixture of methanol (B129727) and water, with the addition of an ion-pairing agent like tetrahexylammonium (B1222370) hydrogen sulphate, and the pH is adjusted to around 5.80. An internal standard, such as hydrochlorothiazide, is often used to ensure accuracy. Detection by UV absorbance is commonly performed at a wavelength of 232 nm, which provides high sensitivity for the analyte. This method has demonstrated linearity over a wide concentration range, from 50 to 4000 µg/mL, with a quantification limit of 50 µg/mL. The precision of this method is high, with coefficients of variation for intra-assay and inter-assay precision being less than or equal to 2.52% and 3.49%, respectively.

ParameterCondition/Value
Chromatographic ModeIsocratic
Stationary PhaseReversed-phase C18
Mobile PhaseMethanol:Water (30:70 v/v) with 1 mM tetrahexylammonium hydrogen sulphate
pH of Mobile Phase5.80
Internal StandardHydrochlorothiazide
Detection Wavelength232 nm
Linearity Range50 - 4000 µg/mL
Quantification Limit50 µg/mL
Intra-assay Precision (CV%)≤2.52%
Inter-assay Precision (CV%)≤3.49%

Ion Chromatography

Ion chromatography (IC) with suppressed conductivity detection offers a modern and robust approach for the assay of sodium phosphonoformate hexahydrate, particularly in pharmaceutical formulations like injection solutions. This technique is highly suitable for analyzing ionic species and can be developed and validated following Quality by Design (QbD) principles to ensure a rugged and transferable method.

A validated IC method employs an isocratic carbonate-bicarbonate eluent system. This assay has been shown to be highly repeatable, with a relative standard deviation (RSD) of less than or equal to 0.3% at the target concentration of 60 mg/L, as well as at 50% and 150% of this level. The linear range for this method extends from 5 to 100 mg/L. The validation of such a method is typically performed in accordance with the guidelines established by the International Council for Harmonisation (ICH), ensuring its suitability for quality control purposes.

ParameterCondition/Value
TechniqueIon Chromatography with suppressed conductivity detection
Eluent SystemIsocratic carbonate-bicarbonate
Linear Range5 - 100 mg/L
Repeatability (RSD%)≤ 0.3%
Validation GuidelinesInternational Council for Harmonisation (ICH)

Microscopic and Imaging Techniques

The solid-state structure of sodium phosphonoformate hexahydrate has been elucidated using single-crystal X-ray diffraction. This powerful microscopic technique provides detailed information about the arrangement of atoms and molecules within the crystal lattice.

The crystal structure analysis reveals that the sodium ions are octahedrally coordinated by six oxygen atoms. These oxygen atoms originate from both the water of hydration molecules and the phosphonoformate ions. The resulting octahedra share edges, forming chains that extend parallel to the a-axis of the crystal. These chains are interconnected by an extensive network of hydrogen bonds. A notable feature of the phosphonoformate ion within this structure is the elongated phosphorus-carbon (P-C) bond, with a mean bond length of 1.869 Å. This lengthening is attributed to the electrostatic repulsion between the negative charges on the phosphonoformate ion.

Structural FeatureDescription
Coordination of Sodium IonsOctahedral, by six oxygen atoms
Source of Coordinating OxygensWater molecules and phosphonoformate ions
Crystal PackingChains of edge-sharing octahedra parallel to the a-axis
Intermolecular ForcesExtensive network of hydrogen bonds
Mean P-C Bond Length1.869 Å

Elemental Analysis (e.g., Inductively Coupled Plasma Optical Emission Spectrometry)

Elemental analysis is a fundamental technique for verifying the composition of a chemical compound. Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES) is a highly sensitive method for determining the elemental composition of a sample, particularly for metals and certain non-metals. In the context of sodium phosphonoformate hexahydrate (CNa₃O₅P · 6H₂O), ICP-OES can be employed to accurately quantify the sodium (Na) and phosphorus (P) content.

The principle of ICP-OES involves introducing a sample into a high-temperature argon plasma, which excites the atoms of the elements present. As these excited atoms relax to their ground state, they emit light at characteristic wavelengths. The intensity of the emitted light is directly proportional to the concentration of the element in the sample.

The theoretical elemental composition of sodium phosphonoformate hexahydrate can be calculated from its molecular formula and molecular weight (300.04 g/mol ). This theoretical data provides a benchmark against which the results from experimental techniques like ICP-OES can be compared to confirm the purity and identity of the compound.

ElementSymbolAtomic Weight (g/mol)Number of AtomsTotal Weight in Molecule (g/mol)Percentage by Mass (%)
CarbonC12.01112.014.00
HydrogenH1.011212.124.04
SodiumNa22.99368.9722.99
OxygenO16.0011176.0058.66
PhosphorusP30.97130.9710.32
Total 300.07 100.00

Enzymatic Interactions Beyond Viral Polymerases with Sodium Phosphonatoformate

Inhibition of Bacterial Enzymes (e.g., FosA Proteins)

Sodium phosphonatoformate (B1213859) has been identified as an inhibitor of FosA proteins, which are metalloenzymes that confer resistance to the antibiotic fosfomycin in many Gram-negative bacteria. nih.govdrugbank.com FosA is a glutathione S-transferase that inactivates fosfomycin by catalyzing the addition of glutathione to the antibiotic. nih.gov The inhibitory action of sodium phosphonatoformate on FosA enzymes from various pathogens, including Klebsiella pneumoniae, Enterobacter cloacae, Pseudomonas aeruginosa, and Escherichia coli, has been demonstrated through steady-state kinetic measurements. nih.govdrugbank.com

The mechanism by which sodium phosphonatoformate inhibits FosA is competitive. drugbank.com It competes with the substrate, fosfomycin, for binding to the active site of the enzyme. nih.gov Studies have shown that in the presence of sodium phosphonatoformate, the Michaelis constant (Km) for fosfomycin increases in a dose-dependent manner, while the maximum reaction rate (Vmax) remains unaffected. drugbank.com This kinetic profile is a hallmark of competitive inhibition, indicating that the inhibitor directly blocks the substrate from binding without altering the enzyme's catalytic efficiency. drugbank.com The inhibitory constant (Ki) values, which measure the inhibitor's potency, have been determined for several FosA enzymes. nih.govdrugbank.com

Inhibitory Constant (Ki) Values of Sodium Phosphonatoformate Against Various FosA Enzymes
FosA Enzyme SourceInhibitory Constant (Ki) in μM
Klebsiella pneumoniae (FosAKP)22.6
Enterobacter cloacae (FosAEC)35.8
Pseudomonas aeruginosa (FosAPA)24.4
Escherichia coli (FosA3)56.3

The inhibition of FosA by sodium phosphonatoformate presents a promising strategy for overcoming fosfomycin resistance in multidrug-resistant Gram-negative pathogens. nih.govdrugbank.com By blocking the enzymatic activity that inactivates fosfomycin, sodium phosphonatoformate can restore the antibiotic's efficacy. nih.gov Studies have shown that the addition of clinically achievable concentrations of sodium phosphonatoformate (approximately 667 μM) can reduce the minimum inhibitory concentrations (MICs) of fosfomycin by four-fold or more in over half of the tested clinical strains of K. pneumoniae, E. cloacae, and P. aeruginosa. nih.govdrugbank.com This potentiation of fosfomycin activity suggests that sodium phosphonatoformate could potentially be repurposed as an adjuvant therapy to treat infections caused by FosA-producing bacteria. nih.govdrugbank.com

Modulation of Metalloenzymes (e.g., Carbonic Anhydrase)

Sodium phosphonatoformate also interacts with carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes crucial for processes like pH balance and respiration. nih.govpatsnap.com Its effects are complex, varying between the different human carbonic anhydrase (hCA) isozymes and demonstrating both activation and inhibition. nih.gov

Research on the interaction between sodium phosphonatoformate (referred to as foscarnet (B613817) in the study) and five human carbonic anhydrase isozymes has revealed a diverse range of effects. nih.gov The compound was found to be an activator of hCA I. Conversely, it acts as an inhibitor against other isozymes, though with varying potency. nih.gov It is a weak, millimolar inhibitor of the cytosolic hCA II, the mitochondrial hCA V, and the transmembrane, tumor-associated hCA IX. nih.gov Its inhibitory activity is more pronounced against the membrane-bound hCA IV. nih.gov This differential activity highlights the potential for phosphonates to achieve selective modulation of specific CA isozymes. nih.gov

Effects of Sodium Phosphonatoformate on Human Carbonic Anhydrase (hCA) Isozymes
IsozymeEffectPotency (KA/KI)
hCA IActivation-
hCA IIInhibitionWeak (millimolar range)
hCA IVInhibitionKI = 0.31-5.34 mM
hCA VInhibitionWeak (KI = 0.09-41.7 mM)
hCA IXInhibitionWeak (KI = 0.86-2.25 mM)

The activity of carbonic anhydrases is dependent on a zinc ion (Zn²⁺) located within the enzyme's active site. nih.govnih.gov Inhibitors of these metalloenzymes typically function by coordinating with this essential zinc ion. nih.govnih.gov The phosphonate (B1237965) group in sodium phosphonatoformate can act as a zinc-binding group (ZBG), interacting with the catalytic zinc ion. nih.gov The geometry and nature of the atoms in the inhibiting molecule influence its binding affinity to the Zn(II) ion. nih.gov The interaction of the phosphonate's negatively charged oxygen atoms with the positively charged zinc ion is a key component of its inhibitory mechanism against certain carbonic anhydrase isozymes. nih.gov

Innovative Delivery Systems and Formulations Research for Phosphonoformate

Nanoparticle-Mediated Drug Delivery

Nanoparticle-based systems represent a significant advancement in drug delivery, offering mechanisms to improve the transport and efficacy of antiviral agents like phosphonoformate.

A novel approach involves the use of saline inorganic-organic hybrid nanoparticles (IOH-NPs) designed specifically for phosphonoformate, also known as foscarnet (B613817) (FCN). rsc.orgmedscape.com These systems are constructed with an inorganic cation and an organic anion, where foscarnet itself serves as the drug anion. medscape.com

Researchers have successfully synthesized FCN-type IOH-NPs, such as [ZrO]2+[(FCN)0.4(OH)0.8]2– and Gd3+[FCN]3–, through a straightforward aqueous synthesis process. rsc.orgmedscape.com A key advantage of this platform is the exceptionally high drug load, with foscarnet constituting up to 44% of the nanoparticle's weight. rsc.org This high capacity and simple chemical composition distinguish FCN-type IOH-NPs from other complex nanocarrier systems. rsc.org The nanoparticles are characterized by their small size (20–30 nm) and high biocompatibility. medscape.com

Characteristics of Foscarnet-Type IOH-NPs

ParameterDescriptionReference
Composition Examples[ZrO]2+[(FCN)0.4(OH)0.8]2– and Gd3+[FCN]3– rsc.orgmedscape.com
Drug LoadUp to 44 wt% Foscarnet (FCN) per nanoparticle rsc.org
Particle Size20–30 nm medscape.com
Synthesis MethodStraightforward aqueous synthesis rsc.org

The multianionic nature of phosphonoformate at physiological pH contributes to its poor penetration of cell membranes. arvojournals.org Nanocarrier systems are designed to overcome this barrier. The uptake of nanoparticles by cells is a complex, energy-dependent process that typically occurs via endocytosis. google.com By encapsulating the drug, these nanocarriers facilitate its transport across the cell membrane. arvojournals.org

Studies on FCN-type IOH-NPs have evaluated their uptake into nonphagocytic lung epithelial cells, demonstrating good cellular uptake. rsc.orgmedscape.com Once internalized, the nanoparticles are often trafficked through the endo-lysosomal pathway. nih.gov An effective nanocarrier must allow the drug to be released from the nanoparticle and escape this pathway to reach its site of action within the cell. nih.govdrugs.com The design of IOH-NPs allows for a high concentration of the active drug to be delivered into the cell, and in vitro studies with human cytomegalovirus (HCMV) have shown that this IOH-mediated delivery significantly improves the antiviral efficacy of foscarnet beyond its standard clinical formulation. rsc.org

Microcrystal Formulations for Sustained Release

Creating low-solubility salt forms of a drug is a well-established strategy for developing depot formulations that can provide sustained release over an extended period. This approach is being explored for phosphonoformate to create long-acting intravitreal injections, reducing the need for frequent administration. rsc.org

To reduce the aqueous solubility of phosphonoformate, researchers have synthesized novel salt forms. One such example is benzathine foscarnet, which was synthesized via a simple salt metathesis reaction between sodium phosphonoformate hexahydrate and benzathine diacetate. rsc.org

The resulting product was characterized as needle-shaped microcrystals with a length of approximately 100 μm. rsc.org Thermal analysis, including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), showed a distinct melting temperature at 168 °C with no evidence of the presence of water or solvent, confirming the product was not a hydrate (B1144303) or solvate. rsc.org Crucially, the aqueous solubility of benzathine foscarnet was found to be 14.2 mM, a value significantly lower than that of the highly soluble sodium salt, yet potentially high enough to maintain a therapeutic concentration. rsc.org This solubility is intermediate between that of sodium foscarnet and another previously reported low-solubility salt, calcium foscarnet (0.3 mM). rsc.org

Properties of Benzathine Foscarnet Microcrystals

PropertyFindingReference
Synthesis MethodSalt metathesis reaction rsc.org
MorphologyNeedle-shaped crystals (~100 μm length) rsc.org
Melting Temperature168 °C rsc.org
Aqueous Solubility14.2 mM rsc.org

The primary pharmacokinetic goal of a depot formulation is to achieve sustained drug release, thereby maintaining therapeutic concentrations at the target site for a prolonged duration and reducing dosing frequency. The solubility of the microcrystals is a fundamental parameter governing the dissolution rate and, consequently, the drug release profile. rsc.org The solubility must be low enough for the crystals to persist long enough in the target tissue (e.g., the vitreous), but not so low that the drug concentration falls below the efficacious level. rsc.org

In an in vivo rabbit model, intravitreally injected benzathine foscarnet microcrystals were observed to last for approximately three weeks. rsc.org This demonstrates the potential of this low-solubility salt to act as a long-acting depot formulation. rsc.org For comparison, the standard intravenous administration of phosphonoformate results in a triphasic elimination with terminal half-lives of approximately 3.3 to 18 hours, necessitating frequent infusions to maintain therapeutic levels. drugs.com An effective depot formulation would significantly extend this duration, transforming the pharmacokinetic profile from frequent peaks and troughs to a more stable, sustained therapeutic level. rsc.org

Liposomal Formulations

Liposomes are vesicles composed of one or more phospholipid bilayers that can encapsulate both hydrophilic and hydrophobic drugs. dovepress.com For a highly water-soluble compound like phosphonoformate, encapsulation within the aqueous core of liposomes offers a promising strategy to enhance its delivery into cells. arvojournals.orgdovepress.com

Research has shown that encapsulating phosphonoformate in liposomes substantially increases its activity against herpes simplex virus type 2 (HSV-2) in cell culture. This enhanced efficacy is attributed to the improved transport of the drug into the cytoplasm, which occurs after the liposome (B1194612) is taken up by the cell and processed in the lysosomes. This delivery mechanism effectively bypasses the poor membrane penetration that limits the uptake of the free, nonencapsulated drug. arvojournals.org

One study quantified this improvement, finding that liposomal encapsulation led to a 30-fold increase in antiviral effect without a corresponding increase in cytotoxicity. arvojournals.org This resulted in a 27-fold increase in the drug's selectivity index compared to the nonencapsulated form. The uptake of the liposomes by the cells was observed to plateau after 24 hours of incubation.

Efficacy of Liposomal vs. Nonencapsulated Phosphonoformate

ParameterImprovement with Liposomal FormulationReference
Antiviral Effect30-fold increase arvojournals.org
CytotoxicityNo increase observed arvojournals.org
Selectivity Index27-fold increase

Future Directions in Phosphonoformate Research

Exploration of Novel Target Enzymes

While the primary mechanism of sodium phosphonatoformate (B1213859) involves blocking the pyrophosphate binding site on viral DNA polymerases, research is expanding to identify other enzymatic targets. wikipedia.orgmedchemexpress.com This exploration is critical for discovering new applications and understanding the compound's broader biological activities.

One of the most promising new areas of investigation is the inhibition of bacterial enzymes that confer antibiotic resistance. Specifically, phosphonoformate has been shown to be a potent inhibitor of FosA and FosB enzymes. researchgate.netresearchgate.net These enzymes are metallo-dependent glutathione transferases that inactivate the antibiotic fosfomycin, a crucial drug for treating multidrug-resistant bacterial infections. researchgate.netasm.org By inhibiting these resistance enzymes in pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa, phosphonoformate and its future analogs could potentially restore the efficacy of fosfomycin. researchgate.netuky.edu

Beyond antimicrobial targets, research has pointed to other potential enzyme interactions. For instance, sodium phosphonoformate has been identified as an inhibitor of type II Pi transporters. fishersci.com Further investigation into this and other potential host or pathogen enzyme targets could reveal novel therapeutic strategies for a range of diseases.

Table 1: Known and Investigational Enzyme Targets for Phosphonoformates

Enzyme Target Organism/System Therapeutic Area Reference
Viral DNA Polymerase Herpesviridae (e.g., CMV, HSV) Antiviral wikipedia.orgchemicalbook.com
Viral Reverse Transcriptase Retroviruses Antiviral chemicalbook.comnih.gov
FosA Bacteria (e.g., P. aeruginosa) Antibiotic Resistance researchgate.net
FosB Bacteria (e.g., S. aureus) Antibiotic Resistance researchgate.netuky.edu

Rational Design of Next-Generation Phosphonoformate Analogs

The clinical use of sodium phosphonoformate can be limited by factors such as nephrotoxicity. nih.gov This has spurred efforts in the rational design of new phosphonoformate analogs with improved therapeutic profiles, including enhanced potency, better selectivity, and reduced side effects. Rational drug design utilizes the three-dimensional structure of the target enzyme to create molecules that bind with high affinity and specificity. stonybrookmedicine.edu

The design of next-generation analogs focuses on modifying the core phosphonoformate structure. As a pyrophosphate mimic, its fundamental structure is key to its activity, but modifications can be made to improve its interaction with the target enzyme's active site or alter its pharmacokinetic properties. wikipedia.org For example, by understanding the crystal structure of viral DNA polymerase or bacterial FosB with phosphonoformate bound, medicinal chemists can design derivatives that form additional favorable interactions, potentially increasing inhibitory activity. uky.edunih.gov The goal is to develop compounds that are more effective inhibitors or that can overcome resistance mechanisms that may arise from mutations in the target enzyme. nih.gov

Integration of Advanced Computational and Experimental Methodologies

Modern drug discovery heavily relies on the synergy between computational and experimental approaches to accelerate the identification and optimization of lead compounds. nih.gov In the context of phosphonoformate research, these methodologies are crucial for exploring vast chemical spaces and understanding complex molecular interactions. nih.gov

Computational Methods:

Virtual Screening and Molecular Docking: These techniques are used to screen large libraries of chemical compounds in silico to identify potential inhibitors of target enzymes like FosB. uky.edunih.gov This approach was successfully used to find new small-molecule inhibitors of FosB from S. aureus with structural similarities to phosphonoformate. uky.edu

Molecular Dynamics Simulations: These simulations provide insights into the dynamic behavior of the target enzyme and how it interacts with phosphonoformate analogs over time, helping to predict binding affinity and stability. nih.gov

Experimental Methodologies:

X-ray Crystallography: This technique is used to determine the high-resolution, three-dimensional structure of an enzyme in complex with an inhibitor. Such structures are invaluable for rational drug design, providing a detailed map of the binding site. stonybrookmedicine.edu

Enzyme Kinetics Assays: These experiments measure the inhibitory activity of new phosphonoformate analogs against the target enzyme, allowing for the quantification of potency (e.g., Kᵢ or IC₅₀ values). researchgate.netasm.org

Quality by Design (QbD) Approach: Modern analytical methods, such as suppressed ion chromatography for assaying foscarnet (B613817), are being developed using QbD principles to ensure robustness and reliability in pharmaceutical formulations. mdpi.com

The integration of these methods creates a powerful cycle of design, testing, and refinement, enabling researchers to efficiently develop novel and more effective phosphonoformate-based therapeutics. nih.gov

Development of Combination Therapies with Mechanistic Rationale

Combining therapeutic agents is a cornerstone of modern medicine, particularly in treating infectious diseases and cancer. This approach can enhance efficacy, reduce the likelihood of developing drug resistance, and sometimes allow for lower doses of individual drugs, thereby minimizing toxicity.

In antiviral therapy, sodium phosphonoformate is already used in combination with ganciclovir (B1264) for the treatment of cytomegalovirus (CMV) retinitis in patients with AIDS, especially in cases of relapse. nih.govmedscape.comdrugs.com The mechanistic rationale is that the two drugs target the same enzyme (viral DNA polymerase) but have different resistance profiles. Ganciclovir requires activation by a viral kinase, and resistance can emerge through mutations in this kinase; foscarnet does not require such activation and thus remains effective against these resistant strains. wikipedia.org

Future research is focused on developing new combination therapies based on a clear mechanistic rationale. A significant area of interest is the combination of phosphonoformate analogs with the antibiotic fosfomycin. As phosphonoformates can inhibit the FosA and FosB enzymes that degrade fosfomycin, combining a potent FosB inhibitor with fosfomycin could resensitize resistant bacteria to this antibiotic. researchgate.netresearchgate.net This strategy holds great promise for combating infections caused by multidrug-resistant bacteria.

Expanding Applications in Neglected Viral and Bacterial Pathogens

While sodium phosphonoformate is approved for treating CMV and acyclovir-resistant Herpes Simplex Virus (HSV) infections in immunocompromised individuals, its potential extends to a broader range of pathogens. nih.govdrugs.com

Neglected Viral Pathogens: The broad-spectrum activity of phosphonoformates against the DNA polymerases of the Herpesviridae family suggests potential utility against other members, some of which are considered neglected pathogens, particularly in specific populations. nih.gov Further clinical studies are needed to evaluate its efficacy and safety for treating infections caused by viruses such as human herpesvirus 6 (HHV-6). nih.gov

Bacterial Pathogens: A major future application lies in addressing the global crisis of antibiotic resistance. The discovery that phosphonoformate inhibits fosfomycin resistance enzymes opens a new therapeutic avenue. researchgate.net Fosfomycin is a broad-spectrum antibiotic with activity against many Gram-positive and Gram-negative bacteria that have become resistant to other drugs. The emergence of resistance to fosfomycin itself, often mediated by enzymes like FosA and FosB, threatens its utility. asm.org By developing phosphonoformate analogs as "resistance breakers," it may be possible to preserve and enhance the effectiveness of fosfomycin against a wide range of challenging bacterial pathogens. researchgate.netuky.edu

Q & A

Basic Research Questions

Q. What are the recommended synthesis and characterization methods for Sodium Phosphonatoformate Hexahydrate in laboratory settings?

  • Synthesis : The compound is typically synthesized via neutralization of phosphonoformic acid with sodium hydroxide in a stoichiometric ratio (1:3 for trisodium salt), followed by crystallization in aqueous media under controlled pH (7.0–8.5) and low-temperature conditions (2–8°C) to yield the hexahydrate form .
  • Characterization : Use X-ray diffraction (XRD) to confirm crystallinity, nuclear magnetic resonance (³¹P NMR) to verify phosphonate group integrity, and thermogravimetric analysis (TGA) to validate hydration state (6 H₂O molecules). Purity is assessed via USP monograph methods, including ion chromatography for residual phosphate/phosphite impurities .

Q. How should Sodium Phosphonatoformate Hexahydrate be stored to maintain stability in experimental setups?

  • Store in airtight, light-resistant containers at 2–8°C. Avoid exposure to humidity (>60% RH) to prevent deliquescence. Stability studies indicate degradation <2% over 24 months under these conditions. For buffer preparation, use freshly degassed deionized water (pH 6.5–7.5) to minimize hydrolysis .

Q. What analytical techniques are critical for quantifying Sodium Phosphonatoformate Hexahydrate in biological matrices?

  • HPLC-UV : Use a reversed-phase C18 column with mobile phase 10 mM ammonium acetate (pH 4.5)/acetonitrile (95:5 v/v) at 1.0 mL/min, detection at 210 nm.
  • ICP-MS : For sodium quantification, employ inductively coupled plasma mass spectrometry with a detection limit of 0.1 ppb. Cross-validate with ion-selective electrodes for accuracy .

Advanced Research Questions

Q. How can researchers optimize antiviral assay parameters when studying Sodium Phosphonatoformate Hexahydrate’s inhibition of viral DNA polymerases?

  • Experimental Design :

  • Use a cell-free polymerase assay with ³H-labeled dNTPs. Pre-incubate the compound (0.1–10 mM) with polymerase for 15 min at 37°C.
  • Control for divalent cation interference (e.g., Mg²⁺/Ca²⁺) by chelating with 1 mM EDTA. IC₅₀ values should be calculated using nonlinear regression (e.g., GraphPad Prism) across triplicate runs .
    • Data Interpretation : Discrepancies in IC₅₀ values may arise from enzyme source variability (e.g., herpesvirus vs. hepatitis B polymerase). Normalize activity to a reference inhibitor (e.g., acyclovir triphosphate) and validate with kinetic studies (Km/Vmax analysis) .

Q. What strategies resolve contradictions in reported efficacy of Sodium Phosphonatoformate Hexahydrate against drug-resistant viral strains?

  • Comparative Studies : Conduct parallel assays with wild-type and mutant polymerases (e.g., UL54 mutants in cytomegalovirus). Use site-directed mutagenesis to identify resistance-conferning residues.
  • Structural Analysis : Perform molecular docking simulations (e.g., AutoDock Vina) to assess binding affinity changes in mutant active sites. Correlate with crystallography data if available .

Q. How can impurity profiling (e.g., phosphate/phosphite) impact reproducibility in pharmacological studies?

  • Quality Control : Follow USP guidelines for limit testing: phosphate ≤0.1% w/w via ion chromatography (Dionex ICS-5000, 4 mm AS11-HC column, 30 mM KOH eluent) and phosphite ≤0.05% via redox titration .
  • Mitigation : Pre-treat samples with solid-phase extraction (Strata™ X-AW cartridges) to remove anionic impurities before assay use .

Q. What are the implications of Sodium Phosphonatoformate Hexahydrate’s chelation properties in complex biological systems?

  • Metal Interference : In cell-based assays, the compound may chelate extracellular Ca²⁺, altering signal transduction. Supplement media with 1.8 mM CaCl₂ to maintain homeostasis.
  • Spectroscopic Validation : Use isothermal titration calorimetry (ITC) to quantify binding constants for Ca²⁺/Mg²⁺ and adjust buffer formulations accordingly .

Methodological Resources

  • Structural Data : Crystallographic information files (CIFs) for the hexahydrate form are available in the Cambridge Structural Database (CSD Entry: FOSCAR03) .
  • USP Compliance : Refer to USP32-NF27 Monograph 1283302 for detailed assay protocols and acceptance criteria .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
CID 156592061
Reactant of Route 2
CID 156592061

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.